molecular formula C12H15NO2 B8465119 Methyl 2-(indanylamino)acetate

Methyl 2-(indanylamino)acetate

Cat. No.: B8465119
M. Wt: 205.25 g/mol
InChI Key: MDDHPYSNIXNEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(indanylamino)acetate is an ester derivative featuring an indane (indanyl) moiety linked via an amino group to an acetate backbone. The indanyl group, a bicyclic aromatic system, likely contributes to steric and electronic effects, influencing reactivity, solubility, and biological activity. Such compounds are often explored in medicinal chemistry for their pharmacokinetic profiles, as seen in analogs like imidazole- and pyridine-containing acetates .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1H-inden-1-ylamino)acetate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)8-13-11-7-6-9-4-2-3-5-10(9)11/h2-5,11,13H,6-8H2,1H3

InChI Key

MDDHPYSNIXNEBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1CCC2=CC=CC=C12

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic/ Heterocyclic Substituents
Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-(pyridin-2-ylamino)acetate Pyridine ring Pyridinyl amino group C₈H₁₀N₂O₂ 166.18 Enhanced hydrogen bonding due to pyridine N; potential CNS activity
Methyl 2-(benzylamino)acetate Benzyl group Benzylamino group C₁₀H₁₃NO₂ 195.22 Hydrophobic interactions from benzyl; used in peptide synthesis
Methyl 2-phenylacetoacetate Phenyl ketone α-Acetylphenyl group C₁₁H₁₂O₃ 192.21 Keto-enol tautomerism; precursor in illicit drug synthesis
Ethyl 2-(indanylamino)acetate analogs Indanyl/Imidazole Varied aryl substituents (e.g., Cl, CF₃) C₁₄H₁₅N₂O₂ ~255–310 Bioactivity in kinase inhibition; substituents modulate potency

Key Observations :

  • Aromatic rings (pyridine, phenyl) improve π-π stacking in biological targets but may reduce solubility .
Physicochemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Solubility LogP
Methyl 2-(dimethylamino)benzoate 131 (11.5 mmHg) 1.10 Insoluble in water 1.54
Methyl 2-thienylacetate Not reported Not reported Organic solvents ~1.9*
Methyl 2-hydroxyacetate 200–205 1.25 Miscible in water -0.56

Notes:

  • Hydrophilicity : Methyl 2-hydroxyacetate’s hydroxyl group increases water solubility compared to aromatic analogs .
  • LogP Trends : Aromatic substituents (e.g., thienyl, pyridinyl) elevate LogP, suggesting higher lipid membrane permeability .


Functional Advantages :

  • Phosphoryl acetates () enable diastereodivergent synthesis, critical for natural product isolation.
  • Triazine-containing analogs () form stable crystalline networks, useful in material science.

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